N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide
Description
N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide is a heterocyclic compound featuring a fused acenaphthene-thiazole core substituted with a furan-2-carboxamide group. Its synthesis involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol, followed by treatment with P₂S₅ to form the thioamide intermediate. Oxidation with potassium ferricyanide under alkaline conditions yields the final thiazole derivative . The compound exhibits unique reactivity in electrophilic substitution reactions (e.g., nitration, bromination), with attack occurring selectively on either the furan ring or acenaphthene fragment depending on reaction conditions .
Properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(13-5-2-8-22-13)20-18-19-16-12-4-1-3-10-6-7-11(15(10)12)9-14(16)23-18/h1-5,8-9H,6-7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLPDUXZNOSFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Condensation Reaction:
- The synthesis begins with the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in the presence of a base such as triethylamine in 2-propanol. This reaction forms N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide.
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Formation of Thioamide:
- The intermediate N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide is then treated with phosphorus pentasulfide (P₂S₅) in anhydrous toluene to yield the corresponding thioamide.
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Oxidation:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution:
Common Reagents and Conditions:
Nitration: Typically involves nitric acid and sulfuric acid.
Bromination: Uses bromine or N-bromosuccinimide (NBS).
Formylation: Employs formylating agents like formic acid or formyl chloride.
Acylation: Utilizes acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major Products:
- The major products of these reactions are substituted derivatives of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide, where the substituents are introduced at specific positions on the furan or acenaphthene rings.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) .
Antimicrobial Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For example, studies have shown that certain thiazole derivatives demonstrate promising activity against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as human breast adenocarcinoma cells (MCF7) and others. The cytotoxic effects are often linked to the compound's ability to interact with cellular targets involved in cell proliferation and survival pathways .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of synthesized thiazole derivatives related to this compound against a range of pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| D1 | E. coli | 32 |
| D2 | S. aureus | 16 |
| D3 | C. albicans | 64 |
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, various derivatives were tested against multiple cancer cell lines using the Sulforhodamine B assay. The findings revealed that some compounds significantly inhibited cell growth.
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| D6 | MCF7 | 85 |
| D7 | A549 | 70 |
| D8 | HeLa | 60 |
Mechanism of Action
Molecular Targets and Pathways:
- The exact mechanism of action depends on the specific application and derivative of the compound. Generally, the compound’s structure allows it to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s analogs differ primarily in the substituent attached to the thiazole nitrogen. Key comparisons include:
Reactivity and Functionalization
- Electrophilic Substitution: Furan-2-carboxamide Derivative: Nitration at the furan ring’s α-position under mild conditions, while harsher conditions (e.g., HNO₃/H₂SO₄) target the acenaphthene fragment . 2-Methoxybenzamide Analog: The methoxy group directs electrophiles to the aromatic benzamide ring, reducing acenaphthene reactivity compared to the furan derivative . 1-Naphthamide Analog: The naphthyl group’s steric bulk may hinder electrophilic attack, favoring reactions at the thiazole sulfur or acenaphthene positions .
Thermal Stability :
The furan-2-carboxamide derivative exhibits moderate stability (decomposition >200°C), while the 1-naphthamide analog’s extended conjugation may enhance thermal resistance .
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multistep process. The initial step often includes the reaction of acenaphthenequinone with thiosemicarbazide to form a thiazole ring. This intermediate is then reacted with furoyl chloride to yield the final product through acetylation processes, often requiring solvents like ethanol or methanol under reflux conditions.
Structural Features:
- Molecular Formula: C15H12N2OS
- Molecular Weight: 268.33 g/mol
- Functional Groups: Thiazole ring, furan moiety
Biological Activities
This compound exhibits a range of biological activities primarily linked to its structural components:
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Antitumor Activity:
- Preclinical studies indicate that this compound has significant antitumor properties, making it a candidate for further development as a chemotherapeutic agent. Its mechanism appears to involve inhibiting tumor growth and metastasis through modulation of specific signaling pathways.
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Antimicrobial Properties:
- Compounds containing thiazole rings are often associated with antibacterial and antifungal activities. The unique fused structure of this compound may enhance its efficacy against various microbial strains.
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Enzyme Inhibition:
- Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in disease processes, although specific targets remain under investigation.
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets:
- Thiazole Ring Interaction: The thiazole moiety can interact with enzyme active sites or receptor binding sites, potentially inhibiting or activating key biological pathways.
- Furan Component Role: The furan ring may contribute to the compound's lipophilicity and membrane permeability, enhancing its bioavailability and cellular uptake.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
| Study | Findings |
|---|---|
| Preclinical Antitumor Study | Demonstrated significant inhibition of tumor cell proliferation in vitro and in vivo models. |
| Antimicrobial Activity Assessment | Showed promising results against Gram-positive bacteria and fungi. |
| Enzyme Inhibition Analysis | Identified potential inhibitory effects on specific enzymes related to cancer progression; further studies needed to confirm targets. |
Q & A
Q. Critical Reaction Conditions :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Acetonitrile, DMF | Polarity affects cyclization |
| Temperature | Reflux (80–100°C) | Accelerates reaction kinetics |
| Catalysts | Iodine, triethylamine | Facilitates sulfur cleavage |
Basic: How is the structural integrity of this compound confirmed, and what analytical techniques are prioritized?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ (400 MHz) to confirm substituent positions and aromaticity .
- X-ray Crystallography : SHELXL refinement for crystal structure determination. For example, bond lengths (mean C–C = 0.003 Å) and R factors (0.059) validate accuracy .
- Melting Point Analysis : Open capillary method to assess purity (deviations >2°C suggest impurities) .
Advanced: What strategies are recommended to resolve contradictions in reported biological activity data (e.g., anticancer efficacy) across studies?
Answer:
- Control for Purity : Use TLC and HPLC to rule out impurities (e.g., unreacted intermediates) .
- Assay Standardization : Compare MTT assay protocols (e.g., cell line specificity, incubation time). For instance, IC₅₀ values vary between HeLa vs. MCF-7 cells .
- Mechanistic Profiling : Pair in vitro cytotoxicity with apoptosis assays (e.g., Annexin V staining) to confirm mode of action .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like EGFR or tubulin.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with logP to optimize solubility .
- ADMET Prediction : SwissADME to assess permeability (e.g., BBB penetration) and cytochrome P450 interactions.
Advanced: What experimental approaches are used to investigate the compound’s mechanism of action in cancer cells?
Answer:
- Pathway Analysis : Western blotting for apoptosis markers (Bax/Bcl-2 ratio, caspase-3 cleavage) .
- Protein Interaction Studies : Surface plasmon resonance (SPR) to measure binding kinetics with tubulin .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
Basic: How do researchers address challenges in scaling up the synthesis without compromising yield?
Answer:
- Solvent Optimization : Replace DMF with recyclable solvents (e.g., ethanol/water mixtures) to reduce costs .
- Catalyst Screening : Test alternatives to iodine (e.g., FeCl₃) for greener cyclization .
- Batch vs. Flow Chemistry : Evaluate continuous flow reactors for improved heat/mass transfer .
Advanced: What methodologies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?
Answer:
- Analog Synthesis : Introduce substituents (e.g., nitro, methoxy) at the furan or thiazole rings .
- Biological Testing : Compare IC₅₀ values against parent compound in standardized assays .
- 3D Pharmacophore Modeling : Identify critical hydrogen-bond acceptors/donors using Schrödinger Suite.
Basic: How are stability and degradation profiles assessed under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed amide bonds) over 24 hours .
- Light Sensitivity : UV-vis spectroscopy to assess photodegradation in PBS .
Advanced: How can researchers reconcile discrepancies between computational predictions and experimental biological data?
Answer:
- Docking Validation : Re-run simulations with cryo-EM protein structures for accuracy .
- Dynamic Simulations : MD simulations (AMBER) to assess binding stability over 100 ns .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) for consensus targets .
Advanced: What strategies mitigate synthetic byproducts during multi-step reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
